molecular formula C16H9N3O4 B5776227 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione

Katalognummer B5776227
Molekulargewicht: 307.26 g/mol
InChI-Schlüssel: VYEYBDRZSIHJNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione, also known as QI-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been found to have promising results in preclinical studies and is currently being studied for its potential use in cancer therapy.

Wirkmechanismus

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione works by binding to the bromodomain of BRD4, which prevents it from interacting with acetylated histones. This disrupts the transcriptional activity of BRD4 and leads to the downregulation of genes that promote cancer cell growth. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-proliferative effects on cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione is that it has been shown to have high selectivity for BRD4, which reduces the potential for off-target effects. In addition, this compound has been found to be effective at low concentrations, which reduces the potential for toxicity. One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Zukünftige Richtungen

There are several potential future directions for the study of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione. One area of research is the development of this compound analogs that have improved potency and selectivity. Another area of research is the investigation of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, the potential use of this compound in other diseases, such as inflammatory or autoimmune disorders, could also be explored.

Synthesemethoden

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione involves a multi-step process that includes the reaction of 2-aminobenzoic acid with phthalic anhydride to form an isoindole intermediate. This intermediate is then reacted with anthranilic acid to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been studied for its potential therapeutic applications in cancer therapy. It has been found to inhibit the activity of the transcription factor BRD4, which is involved in the regulation of genes that promote cancer cell growth. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer.

Eigenschaften

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O4/c20-13-9-5-1-2-6-10(9)14(21)18(13)19-15(22)11-7-3-4-8-12(11)17-16(19)23/h1-8H,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEYBDRZSIHJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.